3-(4-chlorophenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione 3-(4-chlorophenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18903659
InChI: InChI=1S/C19H12ClFN2O2S/c20-13-3-7-15(8-4-13)23-18(24)17-16(9-10-26-17)22(19(23)25)11-12-1-5-14(21)6-2-12/h1-10H,11H2
SMILES:
Molecular Formula: C19H12ClFN2O2S
Molecular Weight: 386.8 g/mol

3-(4-chlorophenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC18903659

Molecular Formula: C19H12ClFN2O2S

Molecular Weight: 386.8 g/mol

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione -

Specification

Molecular Formula C19H12ClFN2O2S
Molecular Weight 386.8 g/mol
IUPAC Name 3-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C19H12ClFN2O2S/c20-13-3-7-15(8-4-13)23-18(24)17-16(9-10-26-17)22(19(23)25)11-12-1-5-14(21)6-2-12/h1-10H,11H2
Standard InChI Key JGFMKFVGUPEMJJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC=C3)F

Introduction

Chemical Identity and Structural Characteristics

3-(4-Chlorophenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (systematic IUPAC name: 3-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione) features a bicyclic thieno[3,2-d]pyrimidine scaffold substituted at positions 1 and 3. The 4-chlorophenyl group at position 3 and the 4-fluorobenzyl group at position 1 introduce steric and electronic modifications that influence both physicochemical properties and target engagement .

Crystallographic and Conformational Insights

While no direct crystallographic data for this specific compound exists in the provided sources, analogous structures reveal key trends:

  • The thieno[3,2-d]pyrimidine core adopts a planar conformation stabilized by π-π stacking interactions .

  • Substituents at position 1 (e.g., benzyl groups) often project orthogonally to the core, creating steric hindrance that modulates receptor binding .

  • Halogen atoms (Cl, F) participate in C–X···π and hydrogen-bonding interactions, as observed in related triazole and pyrimidine derivatives .

Synthetic Methodologies

Core Scaffold Construction

The synthesis of thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones typically proceeds via cyclization of 3-aminothiophene-2-carboxylate precursors. For example:

  • Intermediate formation: Methyl 3-aminothiophene-2-carboxylate reacts with aryl isocyanates to yield 3-R-substituted intermediates .

  • Cyclization: Treatment with 1,1′-carbonyldiimidazole (CDI) facilitates ring closure to form the pyrimidine-dione moiety .

Table 1. Representative Yields for Thieno[3,2-d]pyrimidine-2,4-dione Synthesis

Starting MaterialReagentProductYield (%)Source
Methyl 3-aminothiophene-2-carboxylate4-Chlorophenyl isocyanate3-(4-Chlorophenyl) derivative44–58
3-Amino-thiophene derivativeCDIThieno[3,2-d]pyrimidine-dione40–91

Functionalization at Position 1

The 4-fluorobenzyl group is introduced via N-alkylation:

  • Conditions: Reacting the pyrimidine-dione core with 4-fluorobenzyl bromide in DMF/K₂CO₃ .

  • Challenges: Competing O-alkylation is mitigated by using bulky bases or protecting groups .

Structure-Activity Relationships (SAR)

While direct biological data for this compound is absent in the provided sources, SAR trends from analogous MIF2 inhibitors and COX-2 modulators suggest:

Impact of Halogen Substituents

  • 4-Chlorophenyl: Enhances hydrophobic interactions with enzyme pockets (e.g., MIF2’s Arg36/Met114 region) .

  • 4-Fluorobenzyl: Improves metabolic stability and selectivity via C–F···H/N hydrogen bonds .

Table 2. IC₅₀ Values for Related Thienopyrimidine-diones

CompoundTargetIC₅₀ (μM)Selectivity (vs. MIF)Source
5d (3-(4-ClPh)-thieno[2,3-d]pyrimidine-dione)MIF2 tautomerase1.0>100-fold
7h (3-(3-CF₃Ph)-derivative)MIF21.750-fold

Role of the Thiophene Moiety

  • The thiophene ring’s electron-rich nature facilitates π-stacking with aromatic residues in enzymatic targets .

  • Substitution at position 2 (e.g., amidation) generally reduces activity, favoring unmodified NH groups for hydrogen bonding .

Biological Activity and Mechanistic Insights

Antiproliferative Effects

Compounds with structural similarities exhibit:

  • Cell cycle arrest: Mediated by deactivation of the MAPK pathway in NSCLC cells (IC₅₀ ~1–5 μM) .

  • 3D spheroid penetration: Enhanced by lipophilic substituents like 4-fluorobenzyl .

Enzyme Inhibition

  • MIF2 tautomerase inhibition: The 4-chlorophenyl group occupies a hydrophobic subpocket, while the dione carbonyls coordinate catalytic residues .

  • COX-2 selectivity: Fluorobenzyl-thiophene hybrids show preferential COX-2 binding via S···C(π) and F···π interactions .

Physicochemical and Pharmacokinetic Profiling

Solubility and Permeability

  • logP: Estimated >3.5 (highly lipophilic due to halogenated aryl groups).

  • Aqueous solubility: <10 μg/mL, necessitating formulation strategies .

Metabolic Stability

  • CYP450 interactions: Fluorine reduces oxidative metabolism at the benzyl position .

  • Glucuronidation: The dione moiety is a potential site for Phase II metabolism .

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